molecular formula C8H11NO2 B040804 3-(tert-Butyl)isoxazole-5-carbaldehyde CAS No. 121604-56-6

3-(tert-Butyl)isoxazole-5-carbaldehyde

Cat. No.: B040804
CAS No.: 121604-56-6
M. Wt: 153.18 g/mol
InChI Key: WSMQUBMTGWOJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)isoxazole-5-carbaldehyde is a chemical compound belonging to the isoxazole family, characterized by the presence of a tert-butyl group and an aldehyde functional group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Future Directions

Isoxazoles, including “3-(tert-Butyl)isoxazole-5-carbaldehyde”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Mechanism of Action

Target of Action

Isoxazole derivatives have been found to inhibit flt3, a receptor tyrosine kinase that plays a critical role in the development and progress of acute myeloid leukemia .

Mode of Action

Isoxazole derivatives have been shown to exhibit an antiproliferative effect by a microtubule destabilizing mode of action . This suggests that 3-(tert-Butyl)isoxazole-5-carbaldehyde may interact with its targets, leading to changes in cell proliferation.

Biochemical Pathways

Isoxazole derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . This suggests that this compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)isoxazole-5-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Isoxazole derivatives with different functional groups.

Scientific Research Applications

3-(tert-Butyl)isoxazole-5-carbaldehyde has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family, lacking the tert-butyl and aldehyde groups.

    3-(tert-Butyl)isoxazole: Similar structure but without the aldehyde group.

    5-Carbaldehydeisoxazole: Similar structure but without the tert-butyl group.

Uniqueness

3-(tert-Butyl)isoxazole-5-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-tert-butyl-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMQUBMTGWOJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.